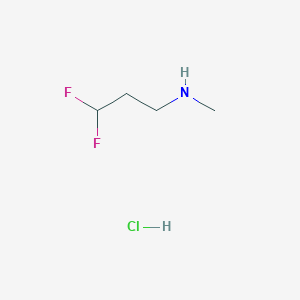

(3,3-Difluoropropyl)(methyl)amine hydrochloride

Description

(3,3-Difluoropropyl)(methyl)amine hydrochloride is a fluorinated amine salt characterized by a propyl backbone substituted with two fluorine atoms at the 3-position and a methylamine group. Fluorinated amines are widely used in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electronegativity, which enhances metabolic stability and bioavailability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-difluoro-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-7-3-2-4(5)6;/h4,7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXZAGWODXBYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropropyl)(methyl)amine hydrochloride typically involves the reaction of 3,3-difluoropropylamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoropropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .

Scientific Research Applications

(3,3-Difluoropropyl)(methyl)amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluoropropyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amine Derivatives

3-Fluoroazetidine Hydrochloride (CAS 617718-46-4)

- Structural Similarity : 0.81 .

- Key Differences : The azetidine ring introduces conformational rigidity compared to the linear propyl chain in the target compound.

- Properties : Fluorine substitution on a small ring system (azetidine) may increase polarity and reduce lipophilicity, impacting solubility and membrane permeability .

3,3-Difluoropyrrolidine Hydrochloride (CAS 163457-23-6)

- Structural Similarity : 0.69 .

- Key Differences : A five-membered pyrrolidine ring with geminal difluorination.

- Properties: Ring strain in pyrrolidine derivatives can enhance reactivity in synthesis, while geminal difluoro groups may improve metabolic resistance compared to mono-fluorinated analogs .

3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine Hydrochloride (CAS 1423034-57-4)

Chlorinated Analogs

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5)

- Structural Similarity : Chlorine replaces fluorine, altering electronic and steric profiles.

- Physical Properties : Melting point 141–144°C; molecular weight 158.07 .

- Key Differences : Chlorine’s larger atomic size and lower electronegativity may reduce metabolic stability compared to fluorine but enhance reactivity in nucleophilic substitutions .

3-Chloro-N-methylpropan-1-amine Hydrochloride (CAS 6276-54-6)

Aromatic and Heterocyclic Derivatives

[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride (CAS 879324-66-0)

- Structural Features : Aromatic fluorophenyl group and cyclopropane ring introduce planar rigidity.

- Applications : Such compounds are used in pharmaceuticals (e.g., Ticagrelor impurities), highlighting the role of fluorine in optimizing drug-receptor interactions .

{3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine Hydrochloride (CAS 1193389-84-2)

- Structural Features : Combines a fluorophenyl-pyrazole moiety with a propylamine chain.

Physical and Chemical Properties

- Fluorine vs. Chlorinated amines generally exhibit higher melting points (e.g., 141–144°C for 3-chloro-N,N-dimethylpropan-1-amine hydrochloride ) due to stronger van der Waals interactions.

Ring Systems vs. Linear Chains :

Biological Activity

(3,3-Difluoropropyl)(methyl)amine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoropropyl group attached to a methylamine moiety. Its molecular formula is CHFN·HCl, indicating the presence of two fluorine atoms which can significantly influence its biological properties.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Compounds with similar fluorinated structures often exhibit antimicrobial properties. The presence of fluorine can enhance lipophilicity and metabolic stability, which are critical for effective drug action against bacterial targets. For instance, studies on related compounds have shown that fluorination increases the binding affinity to bacterial enzymes, thus inhibiting their growth .

-

Inhibition of Enzymatic Activity :

- Research indicates that fluorinated amines can act as inhibitors of specific enzymes involved in metabolic pathways. For example, the inhibition of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR) has been highlighted in studies involving similar compounds, suggesting potential applications in developing new antimicrobial agents targeting this enzyme .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC (nM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Fosmidomycin | DXR Inhibitor | 42 | |

| N-methylated α,α-difluorophosphonates | DXR Inhibitor | 9-17 |

Case Study: Antimicrobial Efficacy

In a comparative study involving various difluorinated compounds, this compound demonstrated moderate antimicrobial activity. The compound was tested against E. coli, showcasing its potential as a growth inhibitor. The exact IC values are still under investigation but are expected to be competitive with existing antimicrobial agents.

Pharmacological Implications

The unique properties of this compound suggest several pharmacological applications:

- Potential Antimicrobial Agent : Due to its structural similarities with known antimicrobial compounds, it may serve as a lead compound for further development.

- Inflammation Modulation : Similar compounds have shown anti-inflammatory effects, indicating that this compound might also possess such properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.